molecular formula C9H13N B1295604 4-Ethyl-n-methylaniline CAS No. 37846-06-3

4-Ethyl-n-methylaniline

Cat. No. B1295604
CAS RN: 37846-06-3
M. Wt: 135.21 g/mol
InChI Key: YHWQJTNMKZWBBN-UHFFFAOYSA-N
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Description

4-Ethyl-N-methylaniline is a chemical compound that is a derivative of aniline, where the aniline nitrogen atom is substituted with an ethyl and a methyl group. This compound is of interest in various chemical research areas, including organic synthesis and materials science, due to its potential applications in creating complex molecules and materials with desirable properties.

Synthesis Analysis

The synthesis of derivatives of 4-ethyl-N-methylaniline can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. For instance, the Suzuki cross-coupling reaction has been utilized to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, which are analogs of 4-ethyl-N-methylaniline. These derivatives were obtained in moderate to excellent yields, demonstrating the versatility of the Suzuki cross-coupling method in functionalizing the aniline moiety with different substituents .

Molecular Structure Analysis

The molecular and crystal structures of certain derivatives of 4-ethyl-N-methylaniline have been elucidated using X-ray diffraction techniques. For example, the structures of N-(4-n-butyloxybenzylidene)-4'-ethylaniline and its homologue have been solved, revealing that these compounds crystallize in the triclinic system with two molecules per unit cell. The molecular conformations and the orientation of the phenyl rings in these structures are of particular interest as they can influence the material's properties .

Chemical Reactions Analysis

4-Ethyl-N-methylaniline and its derivatives undergo various chemical reactions, including hydroxylation and cross-coupling. The hydroxylation of N-ethyl-N-methylaniline has been observed in vitro, with the formation of N-ethyl-N-methyl-4-aminophenol as the major product. This reaction is catalyzed by rabbit hepatic microsomes, indicating the potential for metabolic transformations of this compound in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethyl-N-methylaniline derivatives are influenced by their molecular structure. For instance, the non-linear optical properties, reactivity, and structural features of the synthesized (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives were explored using density functional theory (DFT). The DFT calculations provided insights into the frontier molecular orbitals and molecular electrostatic potential, which are critical for understanding the reactivity and potential applications of these compounds .

In addition to the above, the metabolism of 4-substituted-N-ethyl-N-methylanilines has been studied, revealing that these compounds undergo N-demethylation, N-de-ethylation, and N-oxidation in vitro. These metabolic pathways are important for understanding the biotransformation and potential toxicity of these compounds .

Furthermore, the crystal structure of a 1:1 adduct of N-methylaniline with 5-nitrofuran-2-carboxylic acid has been determined, showcasing the ability of N-methylaniline derivatives to form supramolecular structures through proton-transfer interactions. This property could be exploited in the design of new materials with specific functionalities .

Safety And Hazards

4-Ethyl-n-methylaniline is classified as a dangerous substance . It has been assigned the signal word “Danger” and is associated with the GHS pictograms GHS06 and GHS08 .

Future Directions

The future directions for the study and application of 4-Ethyl-n-methylaniline could involve further exploration of its reactivity and potential uses in various chemical transformations .

properties

IUPAC Name

4-ethyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-4-6-9(10-2)7-5-8/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWQJTNMKZWBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191275
Record name Aniline, 4-ethyl-N-methyl-
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-n-methylaniline

CAS RN

37846-06-3
Record name 4-Ethyl-N-methylbenzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, 4-ethyl-N-methyl-
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Record name Aniline, 4-ethyl-N-methyl-
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Record name 4-ethyl-N-methylaniline
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Synthesis routes and methods

Procedure details

4-Ethylaniline (2.4 g, 20 mmol) was dissolved in dichloromethane (150 ml), and triethylamine (8.4 ml, 60 mmol) and ethyl chloroformate (5.8 ml, 60 mmol) were added to the solution to stir the mixture for 2 hours. The reaction mixture was diluted with ethyl acetate, washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was dissolved in diethyl ether (20 ml). The solution was added dropwise to a suspension (20 ml) of lithium aluminum hydride (2.4 g, 63.2 mmol) in diethyl ether under cooling with ice water in a nitrogen atmosphere. The mixture was stirred for 1 hours as it was, and for 2 hours at room temperature. The solvent was distilled off under reduced pressure, and tetrahydrofuran (20 ml) was added to the residue. The resultant mixture was heated under reflux for 1 hour and 40 minutes. Ice and then water were gradually added to the reaction mixture. After potassium sulfate was additionally added, the mixture was extracted with ethyl acetate. The extract was additionally extracted with 1N hydrochloric acid. After the resultant extract was basified with a 4N aqueous solution of sodium hydroxide, it was extracted 3 times in total with ethyl acetate (twice) and diethyl ether (once), and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was subjected to column chromatography on silica gel (hexane:ethyl acetate=20:1) to obtain 1.8 g of the title compound (oil).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
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8.4 mL
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Quantity
5.8 mL
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reactant
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20 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AK Guin, S Pal, S Chakraborty… - The Journal of …, 2023 - ACS Publications
A Ru(II)-catalyzed efficient and selective N-alkylation of amines by C1–C10 aliphatic alcohols is reported. The catalyst [Ru(L 1a )(PPh 3 )Cl 2 ] (1a) bearing a tridentate redox-active azo-…
Number of citations: 4 pubs.acs.org
T Wang - 2022 - archiv.ub.uni-heidelberg.de
The thesis is focused on hydroxylamine-mediated direct arene CH amination and CC amination from benzyl alcohols, alkylarenes, styrenes and benzyl ethers/esters, which are used for …
Number of citations: 3 archiv.ub.uni-heidelberg.de
GP Shkil', OV Khristolyubova, BA Lugovik… - Chemistry of …, 1985 - Springer
… In fact, 4-ethyl-N-methylaniline (Ve) was obtained in 21% yield in the recyclization of 2-methyl-5-ethylpyridinium isopropyliodide (Ib) under the influence of methylamine sulfite (IIa). …
Number of citations: 1 link.springer.com
RD Patil, S Pratihar - The Journal of Organic Chemistry, 2022 - ACS Publications
A versatile, selective, solvent (methanol vs ethanol)- and base (potassium vs lithium carbonate)-assisted switchable synthesis of saturated ketone and α-methyl saturated ketone from α,β…
Number of citations: 2 pubs.acs.org
F He, ZX Wang - Tetrahedron, 2017 - Elsevier
The cross-coupling of aryltrimethylammonium triflates with AlMe 3 and β-H-containing trialkylaluminums was performed in dioxane at 110 C under catalysis of (dppp)NiCl 2 to afford …
Number of citations: 24 www.sciencedirect.com

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